![molecular formula C15H13N3O B1220341 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 70187-22-3](/img/structure/B1220341.png)
3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, stability, reactivity, melting point, boiling point, etc .Scientific Research Applications
Enzymatic Potential and Cholinesterase Inhibition
- Research Insight: The enzymatic potential of triazole derivatives, specifically 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, has been explored in a study that synthesized various compounds to assess their cholinesterase inhibitory potential. One particular derivative demonstrated excellent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, showcasing potential therapeutic applications in neurodegenerative diseases like Alzheimer’s (Arfan et al., 2018).
Antimicrobial Properties
- Research Insight: Investigations into the antimicrobial properties of 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole derivatives have shown promising results. These compounds, particularly those with methoxyphenyl radicals, exhibit significant antimicrobial activity, which could be beneficial in developing new antimicrobial agents (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
- Research Insight: The triazole compound 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This research found that the compound acts as a mixed inhibitor, efficiently preventing corrosion, which has implications for its use in industrial applications (Bentiss et al., 2009).
Molecular Structure and Synthesis
- Research Insight: Studies have also focused on the synthesis and molecular structure characterization of triazole compounds. These efforts contribute to a deeper understanding of the compound’s properties and potential applications in various fields (Wurfer & Badea, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-14-9-7-12(8-10-14)15-17-16-11-18(15)13-5-3-2-4-6-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYFZKFYITQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220460 | |
Record name | 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | |
CAS RN |
70187-22-3 | |
Record name | 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.